methyl 3-(2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-[[2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-14-7-8-16(11-15(14)2)19-9-10-20-26-27(23(31)28(20)25-19)13-21(29)24-18-6-4-5-17(12-18)22(30)32-3/h4-12H,13H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRSSEXORWBMEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C(=O)OC)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as “methyl 3-{2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate”, is a derivative of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazineSimilar compounds have been shown to interact with dna, suggesting that this compound may also target DNA or associated proteins.
Mode of Action
Similar [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives have been shown to intercalate with dna. This suggests that the compound could interact with its targets, possibly DNA or associated proteins, leading to changes in their structure or function.
Biological Activity
Methyl 3-(2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate is a complex heterocyclic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.
Structural Overview
The compound is characterized by the following structural features:
- A triazolo-pyridazine core.
- An acetaminophen moiety linked to a benzoate group.
- Substituents that enhance its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : Achieved through cyclization of hydrazine derivatives.
- Pyridazine Fusion : Condensation reactions lead to the fusion of the triazole with a pyridazine ring.
- Acetylation : The introduction of the acetamido group is performed via acylation methods.
- Esterification : Final methyl ester formation occurs through reaction with methanol under acidic conditions.
Anticancer Activity
Research indicates that compounds related to the triazolo-pyridazine structure exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Case Studies : In vitro studies have shown that derivatives can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against several pathogenic bacteria:
- Efficacy Testing : In studies comparing its antibacterial activity against standard antibiotics, it showed promising results against strains such as Staphylococcus aureus and Escherichia coli .
Anticonvulsant Activity
Some derivatives of similar structures have been evaluated for their anticonvulsant effects:
- Experimental Results : Compounds were tested in animal models for their ability to reduce seizure frequency and intensity. Notably, certain analogs showed effectiveness comparable to established anticonvulsants .
Data Tables
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by multiple functional groups, including a triazole ring and a pyridazine moiety. Its molecular formula is , and it has a molecular weight of approximately 396.46 g/mol. The intricate arrangement of these components contributes to its biological activity.
Anticancer Properties
Recent studies indicate that methyl 3-(2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate exhibits significant anticancer properties. In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings position it as a candidate for developing new anti-inflammatory medications.
Synthesis and Derivatization
The synthesis of this compound has been achieved through multi-step chemical reactions involving readily available reagents. The synthetic route typically includes:
- Formation of the triazole ring.
- Introduction of the pyridazine moiety.
- Acetamido group incorporation.
- Final methylation to yield the target compound.
This synthetic flexibility allows for the derivatization of the compound to enhance its biological activity or modify its pharmacokinetic properties.
In Vitro Studies
A comprehensive study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth with IC50 values in the low micromolar range. This study highlights its potential as a lead compound for further development in oncology.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinity of this compound with target proteins involved in cancer progression and inflammation. The results indicate strong interactions with specific active sites, supporting its role as a potential therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 3-(2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate?
- Methodological Answer : The synthesis typically involves sequential functionalization of the triazolo-pyridazine core. Key steps include:
Coupling reactions : Reacting 3,4-dimethylphenyl derivatives with triazolo-pyridazinone intermediates under reflux conditions (e.g., THF or DMF at 80–100°C) .
Acetamide linkage formation : Use of carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the benzoate moiety .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol .
- Critical Parameters : pH control during coupling (pH 6–7) and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups on phenyl, triazolo-pyridazine core) .
- HRMS : Verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water gradient) .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer : Initial screens focus on target engagement and cytotoxicity:
- In vitro enzyme inhibition : Dose-response assays (IC₅₀ determination) against kinases or proteases .
- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) .
- Microbiological screening : Agar diffusion assays for antimicrobial activity (e.g., against S. aureus or E. coli) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12h to 2h) while maintaining >85% yield .
- Catalyst screening : Test Pd/C or Ni-based catalysts for coupling steps to minimize side products .
Q. How to resolve contradictions in biological activity data across similar analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methyl vs. methoxy groups) and correlate with activity trends .
- Meta-analysis : Compare published IC₅₀ values for triazolo-pyridazine derivatives, adjusting for assay conditions (e.g., ATP concentration in kinase assays) .
Q. What strategies ensure compound stability during long-term storage?
- Methodological Answer :
- Degradation profiling : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the acetamide bond .
Q. How to design QSAR models for predicting off-target interactions?
- Methodological Answer :
- Descriptor selection : Use topological polar surface area (TPSA) and LogP values to predict blood-brain barrier penetration .
- Docking simulations : Map interactions with homologous proteins (e.g., ATP-binding pockets in kinases) using AutoDock Vina .
Q. What experimental approaches validate cross-reactivity in functionalized analogs?
- Methodological Answer :
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ATP) to quantify displacement in target enzymes .
- Kinetic studies : Measure kₐₜ/Kₘ ratios to assess selectivity against structurally related enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
